A Technical Guide to the Physicochemical Properties of DL-Arabinose
A Technical Guide to the Physicochemical Properties of DL-Arabinose
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Arabinose is a racemic mixture of the D- and L-enantiomers of arabinose, a five-carbon monosaccharide (aldopentose). While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the DL-racemic mixture is of significant interest in various research and development applications, including as a starting material in chemical synthesis and in studies of carbohydrate metabolism and structure.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of DL-Arabinose, detailed experimental protocols for their determination, and a visualization of the distinct metabolic pathways for each of its constituent enantiomers.
Physicochemical Properties
The fundamental physical and chemical characteristics of DL-Arabinose are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Table 1: General and Physical Properties of DL-Arabinose
| Property | Value | References |
| Molecular Formula | C₅H₁₀O₅ | [3][4] |
| Molecular Weight | 150.13 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 158-160 °C | [6] |
| Boiling Point | 415.5 ± 38.0 °C (Predicted) | [6] |
| Density | 1.609 g/cm³ (at -5 °C) | [6] |
| Optical Rotation, [α]D | 0° (racemic mixture) | |
| pKa | 12.46 ± 0.20 (Predicted) | [6] |
Table 2: Solubility of DL-Arabinose
| Solvent | Solubility | References |
| Water | Soluble (e.g., 50 mg/mL, clear, colorless) | [5][7] |
| Methanol | Slightly soluble (heating and sonication may be required) | [6] |
| Ethanol/Water Mixtures | Solubility varies with solvent composition and temperature | [8][9] |
Table 3: Spectroscopic Data Identifiers for DL-Arabinose
| Spectroscopic Data | Identifier/Reference |
| CAS Number | 147-81-9 |
| PubChem CID | 854 |
| Beilstein/REAXYS | 1723086 |
| EC Number | 205-699-8 |
Crystal Structure
DL-Arabinose exists as a stable racemic compound, meaning that both the D- and L-enantiomers are present in equal amounts within a single crystal lattice.[8][9][10] The crystal structure of the racemic compound is a compact monoclinic system with a P21/c space group, containing only the β-anomers of both enantiomers.[8] Powder X-ray diffraction (PXRD) of DL-arabinose shows characteristic peaks at 14°, 15°, and 20° (2θ).[8][9]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DL-Arabinose are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the precise melting point and heat of fusion of DL-Arabinose.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground DL-Arabinose powder into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from room temperature to 180 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[8][9][10]
Determination of Solubility by the Gravimetric Method
Objective: To determine the solubility of DL-Arabinose in a given solvent at a specific temperature.
Methodology:
-
Equilibration: Prepare a saturated solution by adding an excess amount of DL-Arabinose to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.
-
Agitation and Temperature Control: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: After allowing any undissolved solid to settle, carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven at a temperature below the decomposition point of arabinose.
-
Mass Determination: Weigh the container with the dried solute. The mass of the dissolved DL-Arabinose is the difference between this weight and the initial weight of the container.
-
Calculation: Calculate the solubility in terms of g/100 mL or other desired units.[8][9]
Measurement of Optical Rotation by Polarimetry
Objective: To confirm the racemic nature of DL-Arabinose.
Methodology:
-
Solution Preparation: Prepare a solution of DL-Arabinose of a known concentration in a suitable solvent, typically water.
-
Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation to obtain a blank reading.
-
Sample Measurement: Rinse and fill the polarimeter tube with the DL-Arabinose solution, ensuring no air bubbles are present. Measure the optical rotation.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. For a racemic mixture like DL-Arabinose, the expected observed rotation and specific rotation will be zero.[11][12][13]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the chemical structure of DL-Arabinose.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of DL-Arabinose in 0.6-0.7 mL of a deuterated solvent, such as Deuterium (B1214612) Oxide (D₂O), in a 5 mm NMR tube.[14]
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used for accurate quantification.[15] 2D NMR experiments like COSY and HSQC can be used to assign proton and carbon signals and determine the connectivity of atoms.
-
Data Analysis: Process the spectra by applying Fourier transformation, phasing, and baseline correction. The chemical shifts and coupling constants are then analyzed to confirm the structure of arabinose.[14][16][17]
Analysis by Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of DL-Arabinose.
Methodology:
-
Sample Preparation and Ionization: Introduce a solution of DL-Arabinose into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing carbohydrates. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sugar is typically required to increase its volatility.[9][18][19][20]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of arabinose (e.g., [M+Na]⁺). The fragmentation pattern can provide further structural information. Isotope dilution mass spectrometry using a labeled internal standard can be employed for accurate quantification.[9]
Metabolic Pathways of Arabinose Enantiomers
There are no known metabolic pathways that directly process the racemic DL-Arabinose. Instead, biological systems that can metabolize arabinose typically have enantiomer-specific enzymes. The catabolic pathways for L-Arabinose and D-Arabinose in bacteria, such as Escherichia coli, are distinct.
L-Arabinose Catabolism in E. coli
The metabolism of L-arabinose in E. coli is a well-characterized pathway that converts L-arabinose into D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway.[7][8]
D-Arabinose Catabolism in E. coli
E. coli does not have a dedicated pathway for D-arabinose. Instead, it utilizes enzymes from the L-fucose metabolic pathway to catabolize D-arabinose.[3][6][21]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of DL-Arabinose, detailed experimental protocols for their characterization, and a visual representation of the distinct metabolic fates of its constituent enantiomers. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important racemic sugar. A thorough understanding of these fundamental properties is essential for the effective application of DL-Arabinose in scientific research and industrial processes.
References
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- 8. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. digicollections.net [digicollections.net]
- 14. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
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